4-(Propane-2-sulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJGIPHAFYLYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635091 | |
| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20884-61-1 | |
| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propane-2-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization of Sulfonylated Aromatic Carboxylic Acids in Chemical Synthesis and Design
Sulfonylated aromatic carboxylic acids represent a critical class of compounds in the fine chemical and pharmaceutical industries. The sulfonyl group, with its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor, imparts unique physicochemical properties to the aromatic ring. This functional group can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, making it a valuable component in the design of new materials and therapeutic agents.
Recent advancements have focused on novel methods for the synthesis of these compounds. For instance, a one-pot strategy has been developed to generate sulfonamides, which are important bioisosteres of amides, directly from aryl carboxylic acids. nih.govacs.org This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by amination, highlighting the synthetic accessibility and versatility of this class of molecules. nih.govacs.org Furthermore, photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been reported, offering a mild and sustainable route to organic sulfones. chemistryviews.org These synthetic innovations underscore the active and evolving research landscape surrounding sulfonyl-containing aromatic compounds.
Academic Significance of Benzoic Acid Derivatives As Molecular Scaffolds
Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry and materials science. mdpi.comijcrt.orgresearchgate.net Their rigid, planar structure provides a reliable anchor for the spatial orientation of various functional groups, enabling the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov The carboxylic acid moiety is particularly important, as it can participate in key hydrogen bonding interactions with biological targets, such as the conserved arginine residue in the anti-apoptotic Mcl-1 protein. nih.gov
The versatility of the benzoic acid scaffold is demonstrated by its presence in a wide array of biologically active molecules with antifungal, anti-inflammatory, and anticancer properties. mdpi.comijcrt.orgnih.gov For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The ability to readily modify the substitution pattern on the aromatic ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. researchgate.net
Scope and Objectives for Comprehensive Research on 4 Propane 2 Sulfonyl Benzoic Acid
Strategic Considerations in the Preparation of Sulfonylated Benzoic Acids
The preparation of sulfonylated benzoic acids is governed by the directing effects of the functional groups on the aromatic ring and the choice of sulfonylating agent. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.comyoutube.com Consequently, direct sulfonation of benzoic acid with fuming sulfuric acid predominantly yields the meta-substituted product, m-sulfobenzoic acid, making this approach unsuitable for the synthesis of the para-substituted this compound. youtube.comyoutube.com
Therefore, alternative strategies must be employed. Key synthetic approaches for sulfones include the oxidation of corresponding thioethers or sulfoxides, and Friedel-Crafts-type sulfonylation reactions. wikipedia.orgthieme-connect.com
A primary strategic consideration involves the order of reactions. One viable pathway begins with a starting material where the para-substitution pattern is already established. For instance, starting with a para-substituted benzene (B151609) derivative and subsequently constructing the benzoic acid and sulfone functionalities is a common strategy.
The most versatile and widely adopted method for synthesizing sulfones is the oxidation of thioethers. wikipedia.orgjchemrev.comorganic-chemistry.org This strategy involves the initial synthesis of the corresponding thioether, in this case, 4-(isopropylthio)benzoic acid, followed by oxidation to the desired sulfone. This two-step process offers high regioselectivity and generally proceeds with good yields.
Another approach is the Friedel-Crafts sulfonylation, which typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. jchemrev.comrsc.org However, the deactivating nature of the carboxyl group on benzoic acid would necessitate harsh reaction conditions, potentially leading to low yields and side reactions. A more feasible Friedel-Crafts approach would involve using a starting material with an activating group that can later be converted to a carboxylic acid.
Elucidation of Novel Synthetic Routes for this compound
Based on the strategic considerations, the most promising synthetic route to this compound involves the oxidation of a thioether precursor. A plausible synthetic pathway is outlined below:
Route 1: Oxidation of 4-(isopropylthio)benzoic acid
This route commences with the synthesis of 4-(isopropylthio)benzoic acid, which is then oxidized to the final product. 4-(isopropylthio)benzoic acid can be prepared from 4-mercaptobenzoic acid and an isopropyl halide. The subsequent oxidation of the thioether to the sulfone is a well-established transformation in organic chemistry. wikipedia.orgjchemrev.com
A potential starting material for this route is 4-isopropylbenzoic acid, which is commercially available. fishersci.cathermofisher.com
Optimization of Reaction Parameters and Catalyst Systems
The critical step in the proposed synthetic route is the oxidation of the thioether to the sulfone. The optimization of reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the selective formation of the sulfone over the intermediate sulfoxide (B87167).
A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The choice of oxidant and catalyst system significantly impacts the reaction's efficiency and selectivity.
For instance, using hydrogen peroxide as the oxidant often requires a catalyst to achieve a reasonable reaction rate and selectivity. organic-chemistry.org Metal-based catalysts, such as those containing tungsten or molybdenum, are effective for this purpose. The temperature of the reaction must be carefully controlled to prevent over-oxidation and decomposition of the starting material or product.
Below is an interactive data table summarizing key parameters for the optimization of the thioether oxidation step.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Oxidant | Hydrogen Peroxide (30%) | m-CPBA | Potassium Permanganate | H₂O₂ is a greener option; m-CPBA is highly efficient but more expensive. |
| Catalyst | Sodium Tungstate (B81510) | None | Phase Transfer Catalyst | Sodium tungstate enhances the rate with H₂O₂. |
| Solvent | Acetic Acid | Dichloromethane | Water | Acetic acid is a common solvent for such oxidations. |
| Temperature | 25°C - 50°C | 0°C - 25°C | 50°C - 80°C | Lower temperatures may favor sulfoxide formation; higher temperatures drive the reaction to the sulfone. |
| Stoichiometry | >2 equivalents of oxidant | 2 equivalents of oxidant | >2 equivalents of oxidant | At least two equivalents of the oxidizing agent are required to convert the thioether to the sulfone. |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. A key area for improvement is the oxidation step.
The use of hydrogen peroxide as the oxidant is a significant step towards a greener process, as its only byproduct is water. organic-chemistry.org To further enhance the sustainability of this step, heterogeneous catalysts that can be easily recovered and reused are desirable. Solid acid catalysts, for example, have been shown to be effective and reusable in Friedel-Crafts sulfonylation reactions and could be explored for this synthesis. rsc.org
Another green chemistry approach involves the use of environmentally benign solvents. Water is an ideal green solvent, and performing the oxidation in an aqueous medium, potentially with the aid of a phase transfer catalyst, would be a significant improvement over traditional organic solvents. mdpi.com The use of task-specific ionic liquids as both solvent and catalyst is another innovative approach that can lead to cleaner and more efficient reactions. organic-chemistry.org
Investigation of Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. While a direct MCR for the synthesis of this compound is not readily apparent, MCRs could be employed to synthesize key intermediates.
For example, a multi-component approach could potentially be designed to construct a precursor to 4-(isopropylthio)benzoic acid. Research into novel MCRs continues to expand the scope of accessible molecular architectures, and future developments may provide a more direct route to sulfonylated aromatic compounds.
Methodologies for Large-Scale Synthesis and Industrial Scalability Research
The transition from a laboratory-scale synthesis to an industrial-scale process for this compound presents several challenges that must be addressed.
Process Safety: The oxidation of thioethers is an exothermic reaction. On a large scale, efficient heat management is critical to prevent thermal runaways. This requires careful reactor design, adequate cooling capacity, and potentially the use of a semi-batch process where the oxidant is added gradually.
Reagent Cost and Availability: For industrial production, the cost and availability of starting materials and reagents are paramount. The use of inexpensive and readily available reagents like hydrogen peroxide is advantageous. organic-chemistry.org
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purifying solid products on a large scale as it can be more cost-effective and environmentally friendly than chromatographic methods. The choice of solvent for crystallization is crucial and must be carefully selected based on solubility, safety, and environmental impact. googleapis.com
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's structure.
In the ¹H NMR spectrum, the aromatic protons of the benzene ring typically appear as a set of doublets due to ortho- and meta-coupling. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a higher chemical shift (δ) compared to the protons ortho to the carboxylic acid group. The isopropyl group will exhibit a characteristic septet for the single proton and a doublet for the six equivalent methyl protons. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a high chemical shift value, though its position can be highly variable and it may exchange with residual water in the solvent.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically observed at a chemical shift of around 167-170 ppm. The aromatic carbons show distinct signals, with the carbon attached to the sulfonyl group being significantly downfield due to the strong electron-withdrawing nature of this group. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | ~167.5 |
| Aromatic (CH, ortho to -SO₂R) | 8.1 - 8.3 (d) | ~130.5 |
| Aromatic (CH, ortho to -COOH) | 7.9 - 8.1 (d) | ~128.0 |
| Aromatic (C-SO₂) | - | ~145.0 |
| Aromatic (C-COOH) | - | ~134.0 |
| Isopropyl (-CH(CH₃)₂) | 3.2 - 3.5 (septet) | ~55.0 |
| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.4 (d) | ~15.0 |
Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives and may vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₄S), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. The molecular ion peak [M]⁺ would be observed at m/z 228.04. Key fragmentation patterns would likely involve the loss of the isopropyl group ([M - C₃H₇]⁺), the entire sulfonyl group ([M - SO₂C₃H₇]⁺), and the carboxylic acid group ([M - COOH]⁺). The fragmentation of the aromatic ring can also lead to a variety of smaller charged fragments.
Table 2: Predicted Key Mass Spectrometry Fragmentation Ions for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₁₀H₁₂O₄S]⁺ | 228.04 | Molecular Ion |
| [C₇H₅O₄S]⁺ | 185.00 | Loss of isopropyl group |
| [C₇H₅O₂]⁺ | 121.03 | Loss of sulfonyl and isopropyl groups |
| [C₉H₁₁O₂S]⁺ | 183.05 | Loss of carboxylic acid group |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1680 cm⁻¹. The sulfonyl group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. docbrown.inforesearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric S=O stretch of the sulfonyl group is typically a strong band in the Raman spectrum. The aromatic ring vibrations will also give rise to characteristic Raman signals.
Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1680 (strong) | Moderate |
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350-1300 (strong) | Weak |
| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1160-1120 (strong) | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Moderate |
| Aromatic Ring | C=C Stretch | 1600-1450 | Strong |
Chromatographic Separation Techniques for Purity Assessment in Research Materials
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for its analysis. helixchrom.comsigmaaldrich.comlongdom.org
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components with good peak shape and resolution. Detection is typically achieved using a UV detector, with the wavelength set to the absorption maximum of the compound, which is expected to be around 230-240 nm. ust.edu
Table 4: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be used to detect volatile impurities or byproducts from its synthesis. For the analysis of the carboxylic acid itself, derivatization to a more volatile ester form, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst, would be necessary. researchgate.netnih.gov
A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
Computational Chemistry and Theoretical Insights into 4 Propane 2 Sulfonyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For 4-(propane-2-sulfonyl)benzoic acid, a DFT study would typically involve optimizing the molecular structure to find the minimum energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.
While specific DFT data for this compound is not available, such a study on a related benzoic acid derivative, 4-(carboxyamino)-benzoic acid, was performed using the B3LYP/6-311G method to obtain its revamped geometric structure. researchgate.net For this compound, one would expect the geometry to be influenced by the steric bulk of the propane-2-sulfonyl group and its electronic interactions with the benzoic acid ring. The resulting optimized geometry is the foundation for calculating other molecular properties.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound Note: This table is illustrative of the type of data a DFT study would produce. The values are not based on actual published research for this specific compound.
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.77 Å |
| S-O Bond Lengths | ~1.43 Å |
| C=O (Carboxyl) Bond Length | ~1.21 Å |
| O-H (Carboxyl) Bond Length | ~0.97 Å |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A theoretical FMO analysis of this compound would map the distribution of these orbitals. It is plausible that the HOMO would be localized primarily on the electron-rich benzoic acid ring, while the LUMO might be distributed across the electron-withdrawing sulfonyl and carboxyl groups. The energy gap would provide insight into the molecule's stability. For instance, a study on a different sulfamoylbenzoic acid derivative calculated the HOMO and LUMO to understand intramolecular charge transfer. researchgate.net Without specific studies, a precise description for this compound remains speculative.
Table 2: Representative FMO Data from Computational Analysis Note: This table illustrates typical data obtained from FMO analysis. No specific published data exists for this compound.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | N/A | Indicates regions of nucleophilicity. |
| LUMO | N/A | Indicates regions of electrophilicity. |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the C-S bond connecting the sulfonyl group to the phenyl ring and the C-C bond linking the carboxyl group. A potential energy surface (PES) map would illustrate the energy of the molecule as a function of these rotations, identifying low-energy (stable) and high-energy (transition state) conformers. Studies on other substituted benzoic acids have shown the importance of such analysis in understanding molecular stability and interactions. researchgate.net However, no specific conformational analysis or PES mapping for this compound has been published.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of dynamic behavior that static quantum calculations cannot. nih.gov An MD simulation of this compound, likely in a solvent like water or in a crystalline state, would reveal how the molecule interacts with its neighbors. Key insights would include the formation and dynamics of hydrogen bonds involving the carboxylic acid and sulfonyl oxygen atoms, as well as π–π stacking interactions between phenyl rings. Such simulations are invaluable for understanding solubility, aggregation, and crystal packing, as demonstrated in studies of benzoic acid in confined spaces. rsc.org To date, no MD simulation studies specifically targeting this compound have been reported in the literature.
Computational Elucidation of Reaction Mechanisms Involving the Compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map reaction pathways, identify transition states, and calculate activation energies. For this compound, this could involve studying its synthesis, its reactions as a carboxylic acid (e.g., esterification), or its role as a building block in more complex syntheses. nih.gov For example, DFT calculations could model the deprotonation of the carboxylic acid group to predict its acidity (pKa). Despite the utility of these methods, there is no published computational research elucidating specific reaction mechanisms involving this compound.
Mechanistic Investigations and Chemical Reactivity of 4 Propane 2 Sulfonyl Benzoic Acid
Exploration of Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the aromatic ring in 4-(propane-2-sulfonyl)benzoic acid towards electrophilic substitution is significantly diminished. Both the carboxyl (-COOH) and the isopropylsulfonyl (-SO₂CH(CH₃)₂) groups are electron-withdrawing, deactivating the benzene (B151609) ring towards attack by electrophiles. sigmaaldrich.comvulcanchem.com In electrophilic aromatic substitution reactions, these groups generally direct incoming electrophiles to the meta-position relative to themselves. sigmaaldrich.comrsc.org Given their para-relationship in this molecule, the positions ortho to the carboxyl group (and meta to the sulfonyl group) and the positions ortho to the sulfonyl group (and meta to the carboxyl group) are the likely sites for substitution, albeit under forcing conditions.
Nucleophilic aromatic substitution (SNA) reactions on the benzene ring of this compound are also challenging due to the absence of a good leaving group and strong activating groups (like a nitro group) ortho or para to it. However, the sulfonic acid group in sufficiently electron-deficient benzene sulfonic acids has been shown to undergo ipso nucleophilic substitution with active methylene (B1212753) compounds under mild, metal-free conditions. nih.gov This suggests a potential, though unexplored, pathway for the functionalization of this compound if the aromatic ring were further activated.
The carboxylate, formed by deprotonation of the carboxylic acid, can act as a nucleophile. For instance, it can participate in substitution reactions, such as in a method for nucleophilic aromatic substitution of halophenols where benzoic acid acts as a nucleophile. nih.gov
Functional Group Transformations Involving the Carboxyl and Sulfonyl Moieties
The primary sites for chemical reactions on this compound are the carboxyl and sulfonyl functional groups.
The carboxyl group undergoes typical reactions of carboxylic acids. A prominent example is esterification , where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. youtube.comlibretexts.org For instance, the reaction of benzoic acid with ethanol (B145695) yields ethyl benzoate. youtube.com Similarly, this compound can be converted to its corresponding esters. A patent describes the production of various benzoic acid esters by reacting benzoic acid with alcohols having 7 to 13 carbon atoms in the presence of a tin(II) catalyst. google.com
Amide formation is another key transformation of the carboxyl group, typically achieved by reacting the carboxylic acid with an amine. researchgate.netrsc.org This reaction often requires the use of coupling agents to activate the carboxylic acid. The resulting amides are crucial in various applications, including pharmaceuticals.
The sulfonyl moiety is generally robust and less reactive than the carboxyl group. However, it can participate in certain transformations. For instance, the sulfonyl group can influence the reactivity of the aromatic ring through its strong electron-withdrawing nature. vulcanchem.com While direct reduction of the sulfonyl group is challenging, methods for the reduction of sulfonyl compounds do exist, although they often require harsh conditions.
A summary of potential functional group transformations is presented in the table below.
| Functional Group | Reaction Type | Potential Reagents and Conditions | Potential Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester derivative |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide derivative |
| Carboxylic Acid | Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Acyl chloride derivative |
| Carboxylic Acid | Reduction | LiAlH₄, BH₃ | Benzyl alcohol derivative |
| Sulfonyl Group | Aromatic Substitution | Strong Electrophile, Forcing Conditions | Substituted aromatic ring |
Kinetic and Thermodynamic Studies of Relevant Chemical Reactions
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not widely available in the public domain. However, general principles from related systems can provide insights.
The amide coupling reaction's kinetics and thermodynamics are highly dependent on the specific coupling reagents and substrates used. The development of efficient coupling reagents is an active area of research aimed at improving reaction rates and yields under mild conditions. researchgate.net
Catalytic Applications and Ligand Development Research Incorporating the Compound
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonyl group, makes it an interesting candidate for applications in catalysis and materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the sulfonyl group can participate in hydrogen bonding or act as a secondary coordination site.
While specific studies on this compound as a ligand are limited, research on analogous benzoic acid derivatives highlights the potential. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used as a ligand to synthesize novel cadmium and zinc complexes with interesting fluorescence properties for sensing applications. nih.gov Similarly, 4,4'-sulfonylbis-benzoic acid is used in the preparation of sulfone-containing polyesters. youtube.com
The development of benzoic acid derivatives as inhibitors for various enzymes is a significant area of research. nih.govnih.govresearchgate.net For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been studied as potent protein kinase CK2 inhibitors. The structural motif of a substituted benzoic acid is common in the design of biologically active molecules. preprints.org
The coordination chemistry of bifunctional ligands is a rich field. For example, 4-(1,2,4-triazol-4-yl)phenylarsonic acid, which has a similar bifunctional nature, has been used to create a variety of coordination polymers with interesting magnetic and fluorescence properties. rsc.org This suggests that this compound could also serve as a versatile building block in the construction of novel functional materials.
Derivatization Strategies and Analogue Synthesis for Expanding Research Horizons
Design and Synthesis of Ester and Amide Derivatives from the Carboxyl Group
The carboxylic acid functional group is a primary site for modification, readily converted into a wide array of ester and amide derivatives. These modifications can significantly alter the compound's physicochemical properties, such as solubility, polarity, and ability to form hydrogen bonds.
Esterification: The synthesis of esters from 4-(propane-2-sulfonyl)benzoic acid can be efficiently achieved through methods like the Fischer-Speier esterification. ucla.edu This classic acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ucla.eduusm.my The equilibrium of the reaction is driven towards the ester product by removing the water formed, often with a Dean-Stark apparatus, or by using the alcohol as the solvent. usm.my Microwave-assisted esterification has also emerged as a method to improve reaction times and yields. usm.myacademicpublishers.orgusm.my Primary alcohols generally provide the highest yields compared to more sterically hindered secondary or tertiary alcohols. usm.my
Amidation: The conversion of the carboxyl group to an amide is a cornerstone of medicinal chemistry, often accomplished using coupling reagents to facilitate the bond formation between the carboxylic acid and an amine. researchgate.net Common coupling agents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired primary or secondary amine. rsc.org These methods allow for the introduction of a diverse range of substituents, creating a library of amide analogues for further investigation. researchgate.net
Table 1: Representative Ester and Amide Derivatives of this compound
Derivative Type Structure Reagents General Method Methyl Ester 
Methanol (CH₃OH), H₂SO₄ Fischer Esterification ucla.edu Ethyl Ester 
Ethanol (B145695) (CH₃CH₂OH), H₂SO₄ Fischer Esterification usm.my Benzylamide 
Benzylamine, Coupling Agent (e.g., DCC, HATU) Amide Coupling rsc.org Morpholinamide 2O.png)
Morpholine, SOCl₂, then amine Acyl Chloride Formation followed by Amination rsc.org
Note: 'R' represents the 4-(propane-2-sulfonyl)phenyl group.
Chemical Modifications of the Propane-2-sulfonyl Moiety
The propane-2-sulfonyl group, while generally stable, offers opportunities for modification to create structurally diverse analogues. Rather than direct chemical alteration of the robust sulfonyl group or its attached isopropyl moiety, a more common and versatile strategy involves the synthesis of analogues with different groups attached to the sulfonyl function, effectively replacing the isopropyl group.
A key approach is the synthesis of arylsulfonamides. This can be achieved by starting with precursors that can be converted into arylsulfonyl chlorides. nih.gov For instance, methods exist for the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be reacted with various amines to produce a wide range of sulfonamides. nih.gov Another innovative strategy involves the direct conversion of aromatic carboxylic acids into sulfonyl chlorides through a copper-catalyzed decarboxylative chlorosulfonylation. princeton.edunih.gov This sulfonyl chloride intermediate can then be subjected to a one-pot amination to generate the desired sulfonamide, merging traditional amide coupling partners to create sulfonamide bioisosteres. princeton.edunih.gov These approaches allow the isopropyl group of the parent compound to be replaced with a diverse array of substituted amino groups, significantly expanding the chemical space for research. researchgate.net
Table 2: Strategies for Modifying the Sulfonyl Moiety
Strategy Intermediate Key Reagents Final Product Reference Chlorosulfonylation of Arylboronic Acid Arylsulfonyl Chloride Arylboronic acid, SO₂Cl₂, Pd catalyst Arylsulfonamide (after amination) nih.gov Decarboxylative Halosulfonylation Arylsulfonyl Chloride Aromatic acid, Cu catalyst, SO₂, Halogen source Arylsulfonamide (after one-pot amination) princeton.edunih.gov Reduction of Sulfonyl Chloride Sulfinamide Arylsulfonyl chloride, PPh₃, Amine Sulfinamide nih.gov
Introduction of Diverse Substituents onto the Benzoic Acid Ring System
Introducing additional substituents onto the benzoic acid ring of this compound is a powerful strategy for fine-tuning molecular properties. However, direct electrophilic aromatic substitution on the parent molecule is challenging. Both the carboxylic acid (-COOH) and the sulfonyl (-SO₂R) groups are electron-withdrawing and meta-directing. youtube.comquora.comdoubtnut.com This deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the positions meta to both groups (positions 2 and 6, relative to the carboxyl group). youtube.com
A more synthetically viable approach involves using pre-substituted starting materials. By beginning with a benzene (B151609) ring that already contains the desired substitution pattern, the target molecule can be built through a series of reactions. For example, the synthesis of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid would likely start from a precursor like 2-methyltoluene, not this compound. vulcanchem.com This approach allows for the introduction of a wide variety of functional groups—such as methyl, halogen, or nitro groups—at specific positions on the aromatic ring, which would be difficult to achieve through direct substitution. The acidity and reactivity of the resulting benzoic acid derivatives are influenced by the electronic nature of these additional substituents. libretexts.org
Table 3: Example of a Ring-Substituted Analogue
Compound Name Structure Key Feature Synthetic Approach 2-Methyl-4-(propane-2-sulfonyl)benzoic acid 
Methyl group at the 2-position introduces steric bulk and alters electronic properties. Multi-step synthesis from a pre-substituted aromatic precursor. vulcanchem.com
Development of Novel Organic Scaffolds and Heterocyclic Systems Incorporating the this compound Framework
The this compound framework serves as an excellent starting point for the construction of more complex molecular architectures, including various heterocyclic systems. nih.gov The carboxylic acid group is the key handle for these transformations, enabling cyclization reactions with appropriate bifunctional reagents. researchgate.net
For instance, substituted benzoic acids can be used as precursors for the synthesis of a wide range of N-heterocycles. organic-chemistry.org Reaction with diamines can lead to the formation of fused ring systems like benzazepinones. organic-chemistry.org Similarly, condensation with ethylenediamine (B42938) can be used to construct piperazinone rings, as demonstrated in the synthesis of a metabolite of the anti-inflammatory drug Piron. mdpi.com Other synthetic routes starting from substituted benzoic acids have been developed to create thiazolidinones, 1,2,4-triazoles, and oxazoles. uobaghdad.edu.iq The synthesis of 1,2,4-oxadiazole-containing benzoic acids has also been reported through the catalytic oxidation of tolyl-substituted oxadiazoles. researchgate.net These examples highlight the potential of this compound as a versatile building block for generating novel scaffolds and heterocyclic compounds for diverse research applications.
Table 4: Potential Heterocyclic Scaffolds from Benzoic Acid Derivatives
Heterocyclic System General Synthetic Precursors Potential Application Reference Piperazinone Benzoic acid derivative, Ethylenediamine Pharmaceuticals mdpi.com Benzazepinone 2-Substituted aniline, Acid Bioactive compounds organic-chemistry.org 1,2,4-Oxadiazole Tolyl-substituted precursor, Oxidizing agent Medicinal chemistry researchgate.net Thiazolidin-4-one Aminobenzoic acid, Thiosemicarbazide, Aldehyde, Mercaptoacetic acid Biologically active compounds uobaghdad.edu.iq
Exploration of Applications in Chemical Sciences Beyond Prohibited Areas
Utility as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of 4-(propane-2-sulfonyl)benzoic acid makes it a prime candidate for use as a building block in the intricate field of organic synthesis. Organic building blocks are fundamental functionalized molecules that serve as the foundational components for constructing more complex molecular structures. sigmaaldrich.com They are instrumental in medicinal chemistry, organic chemistry, and material chemistry for the modular assembly of architectures like supramolecular complexes and organic molecular constructs. sigmaaldrich.com
The presence of both a carboxylic acid group and a sulfonyl group on the same aromatic ring provides two distinct points for chemical modification. The carboxylic acid group can readily undergo esterification, amidation, or reduction to an alcohol, while the sulfonyl group, being electron-withdrawing, can influence the reactivity of the aromatic ring and participate in various coupling reactions. This dual functionality allows for a stepwise and controlled approach to the synthesis of elaborate organic molecules.
Research has shown the synthesis of various derivatives of benzoic acid, which underscores the versatility of this class of compounds in creating novel chemical entities. preprints.orgresearchgate.net For instance, derivatives of aminobenzoic acid have been synthesized by reacting them with aromatic halides. researchgate.net While specific examples detailing the extensive use of this compound as a building block are still emerging, its structural similarity to other well-utilized benzoic acid derivatives, such as 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), suggests significant potential. sigmaaldrich.com 4-Sulfamoylbenzoic acid is a known cross-linking reagent used widely in organic synthesis. sigmaaldrich.com
The synthesis of related structures, such as 2-methyl-4-(propane-2-sulfonyl)-benzoic acid, further illustrates the utility of this class of compounds. vulcanchem.com The presence of the isopropylsulfonyl group, in conjunction with other substituents, allows for the fine-tuning of the electronic and steric properties of the resulting molecules. vulcanchem.com
Investigations in Supramolecular Chemistry and Crystal Engineering Research
Supramolecular chemistry and crystal engineering are fields focused on the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The design of metal-organic frameworks (MOFs) is a significant area within this research. researchgate.net The ability of this compound to form hydrogen bonds via its carboxylic acid group, coupled with the potential for other non-covalent interactions involving the sulfonyl group and the aromatic ring, makes it an intriguing candidate for these studies.
The crystal structure of related molecules, such as 4,4′-(propane-1,3-diyl)dibenzoic acid, reveals how carboxylic acid groups can form strong intermolecular O-H···O hydrogen bonds, leading to the formation of one-dimensional supramolecular chains. researchgate.net It is plausible that this compound could engage in similar hydrogen bonding patterns, potentially forming dimers or extended chains in the solid state.
The sulfonyl group can also participate in weaker hydrogen bonds (C-H···O) and other directional interactions, which can be exploited to guide the assembly of molecules into specific crystalline architectures. The interplay between the strong hydrogen bonds of the carboxylic acid and the weaker interactions of the sulfonyl group could lead to the formation of complex and predictable supramolecular structures. While specific studies on the supramolecular chemistry of this compound are not extensively documented, the principles established from similar molecules provide a strong foundation for its potential in this area.
Applications in Materials Science for Polymer Synthesis or Surface Modification
In materials science, functional molecules are often incorporated into polymers or used to modify surfaces to impart specific properties. The bifunctional nature of this compound makes it a candidate for such applications.
Polymer Synthesis: The carboxylic acid group can be used to incorporate the molecule into polyester (B1180765) or polyamide chains through condensation polymerization. The presence of the bulky and polar sulfone group within the polymer backbone could influence the material's thermal stability, solubility, and mechanical properties. For instance, 4,4'-sulfonylbis-benzoic acid is used in the preparation of sulfone-containing polyesters. chemicalbook.com This suggests a similar potential for this compound to be used as a monomer in the synthesis of high-performance polymers. The synthesis of poly(4-vinylbenzoic acid) by polymerization of the corresponding monomer followed by hydrolysis demonstrates a pathway for creating polymers from benzoic acid derivatives. polymersource.ca
Surface Modification: The grafting of molecules onto surfaces can alter their properties, such as hydrophobicity, adhesion, and reactivity. Benzoic acid and its derivatives have been explored for the surface modification of materials like polyethylene (B3416737). mdpi.comconicet.gov.ar A method has been proposed for polyethylene film surface modification via benzoic acid grafting to improve its affinity for polar substances. mdpi.comconicet.gov.ar This process involves spraying the reagents onto a heat-softened polyethylene surface. conicet.gov.ar The carboxylic acid group of this compound could be used to anchor the molecule to a surface, while the sulfonyl group would be exposed, altering the surface's chemical and physical properties. This could be particularly useful for creating surfaces with tailored polarity and functionality.
Development of Analytical Reagents and Standards Based on the Compound
In analytical chemistry, reagents and standards with well-defined properties are essential for accurate and reliable measurements. This compound possesses characteristics that could make it suitable for these roles.
As an analytical standard , a compound must be stable, have a high purity, and a well-characterized structure. Benzoic acid itself is a widely used analytical standard. nawah-scientific.com Given that this compound is a solid crystalline compound, it can likely be purified to a high degree, making it a potential candidate for a primary standard in various analytical techniques, such as titrimetry or chromatography. Its unique molecular weight and structure would provide a distinct signal for calibration purposes.
As an analytical reagent , the compound's functional groups could be exploited for specific analytical applications. The carboxylic acid could be used in derivatization reactions to make other molecules more easily detectable by techniques like HPLC or GC-MS. For example, it could be used to tag analytes containing hydroxyl or amine groups. The sulfonyl group might also participate in specific interactions that could be the basis for a selective analytical method.
Research into its Potential as a Precursor for Advanced Organic Materials
Advanced organic materials, such as those used in electronics, photonics, and high-performance plastics, often require precursors with specific functionalities and properties. The structure of this compound suggests its potential as a precursor for such materials.
The combination of an aromatic ring, a carboxylic acid, and a sulfonyl group in one molecule provides a platform for synthesizing a variety of advanced materials. The thermal stability often associated with sulfone-containing polymers makes this compound an attractive starting point for creating heat-resistant materials. The synthesis of sulfone-containing polyesters from 4,4''-sulfonylbis-benzoic acid is a case in point. chemicalbook.com
Furthermore, the electronic properties of the molecule, influenced by the electron-withdrawing sulfonyl group, could be harnessed in the development of organic electronic materials. By incorporating this molecule into larger conjugated systems, it may be possible to create materials with specific semiconducting or charge-transport properties. The synthesis of various benzoic acid derivatives for applications in medicinal chemistry, which often involves the creation of molecules with specific electronic and steric properties, showcases the broad potential for derivatization. preprints.org Research into azoester mesogens derived from alkoxy benzoic acids also highlights how modifications to the benzoic acid structure can lead to materials with interesting liquid crystalline properties. derpharmachemica.com
The following table provides a summary of the potential applications of this compound in the chemical sciences:
| Field of Application | Specific Use | Key Functional Groups Involved |
| Complex Organic Synthesis | Versatile Building Block | Carboxylic Acid, Sulfonyl Group |
| Supramolecular Chemistry | Formation of Hydrogen-Bonded Assemblies | Carboxylic Acid |
| Crystal Engineering | Guiding Crystalline Architectures | Carboxylic Acid, Sulfonyl Group |
| Materials Science | Monomer for Polymer Synthesis | Carboxylic Acid |
| Materials Science | Surface Modification Agent | Carboxylic Acid |
| Analytical Chemistry | Analytical Standard | Entire Molecule |
| Analytical Chemistry | Derivatization Reagent | Carboxylic Acid |
| Advanced Materials | Precursor for Heat-Resistant Polymers | Sulfonyl Group |
| Advanced Materials | Precursor for Organic Electronics | Aromatic Ring, Sulfonyl Group |
Future Directions and Emerging Research Avenues for 4 Propane 2 Sulfonyl Benzoic Acid
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis of 4-(Propane-2-sulfonyl)benzoic acid and its derivatives is poised for significant advancement through the adoption of automated synthesis and high-throughput experimentation (HTE). Automated platforms can streamline the multi-step processes often required for the synthesis of functionalized aromatic compounds. For instance, the synthesis of related sulfonamide and sulfonate carboxylic acid derivatives has been shown to be achievable under green conditions using straightforward protocols that could be adapted for automation. mdpi.com These automated systems, which can precisely control reaction parameters such as temperature, pressure, and reagent addition, can lead to higher yields and purity.
High-throughput experimentation workflows are becoming increasingly established in materials discovery and can be applied to the optimization of synthetic routes for compounds like this compound. rsc.org HTE allows for the rapid screening of a wide array of catalysts, solvents, and reaction conditions, accelerating the discovery of optimal synthetic pathways. This is particularly relevant for reactions such as the halosulfonylation of aromatic acids, where a variety of conditions can be tested simultaneously to maximize efficiency. acs.org
Table 1: Potential Automated Synthesis Steps for this compound
| Step | Description | Automation Potential |
| Sulfonylation | Introduction of the sulfonyl group onto the benzoic acid backbone. | Robotic liquid handlers for precise reagent dispensing; automated temperature and pressure control. |
| Alkylation | Attachment of the propane-2-yl group to the sulfonyl moiety. | Automated reagent addition and monitoring of reaction progress via in-line analytics. |
| Work-up & Purification | Extraction and purification of the final product. | Automated liquid-liquid extraction and flash chromatography systems. |
| Analysis | Characterization of the synthesized compound. | Integration with automated NMR and mass spectrometry for rapid analysis. |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Discovery
For a molecule like this compound, an AI model could be trained on a dataset of known sulfonylations and functionalizations of benzoic acid derivatives to predict the most effective reagents and conditions. acs.org Furthermore, AI can be used to optimize reaction parameters in real-time, leading to improved yields and reduced byproducts. The integration of AI with automated synthesis platforms creates a powerful synergy, enabling a closed-loop system where AI designs a synthetic route, an automated system executes it, and the results are fed back to the AI to refine future predictions.
Exploration of Bio-orthogonal Reactivity with Related Derivatives (excluding in vivo applications)
The sulfonyl group present in this compound offers a rich platform for exploring bio-orthogonal reactivity. Bio-orthogonal chemistry involves reactions that can occur in complex chemical environments without interfering with native chemical processes. unipd.it While this field is often associated with in vivo applications, the principles are highly relevant for creating specific chemical transformations in complex mixtures for materials science and diagnostics.
Derivatives of this compound could be designed to participate in bio-orthogonal "click-to-release" reactions. For example, sulfonamide-modified tetrazines have been developed as tools for such reactions. unipd.it The sulfonyl moiety could be functionalized to create a "pro-drug" like system where a specific chemical trigger cleaves the molecule to release a payload. Research has shown that sulfonyl sydnonimines can react with dibenzoazacyclooctyne (DIBAC) for the efficient release of sulfonamides. nih.gov The kinetics of these reactions can be fine-tuned, with some cycloaddition reactions having second-order rate constants suitable for bio-orthogonal applications. nih.gov The sulfonyl fluoride (B91410) group, in particular, has gained attention for its role in sulfur(VI) fluoride exchange (SuFEx) chemistry, a robust click reaction. acs.org
Development of Advanced Spectroscopic Probes Incorporating the Compound
The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced spectroscopic probes. rsc.org The benzoic acid moiety can act as a chromophore, and its spectroscopic properties can be modulated by the electron-withdrawing sulfonyl group.
Derivatives of this compound could be designed as fluorescent probes for sensing specific analytes. The interaction of the probe with its target could induce a change in the fluorescence spectrum, allowing for quantitative detection. Spectroscopic techniques such as Surface Enhanced Raman Scattering (SERS) could be employed to study the interaction of these probes with various surfaces. nih.gov The development of such probes would benefit from computational studies, such as Density Functional Theory (DFT), to predict their spectroscopic properties and guide their design. ias.ac.in Furthermore, the incorporation of sulfonate groups can provide a synthetic handle for further derivatization, allowing for the fine-tuning of the probe's properties. researchgate.net
Table 2: Potential Spectroscopic Applications
| Application Area | Probe Design Principle | Potential Detection Method |
| Ion Sensing | A derivative with a chelating group that binds a specific metal ion, causing a shift in the UV-Vis absorption or fluorescence emission spectrum. researchgate.net | UV-Vis or Fluorescence Spectroscopy |
| pH Sensing | A derivative where the protonation state of the carboxylic acid or another functional group influences the electronic structure and thus the spectroscopic properties. | Raman or Infrared Spectroscopy |
| Surface Analysis | Adsorption of the compound onto a metallic nanoparticle surface, allowing for enhanced Raman scattering to probe surface interactions. nih.gov | Surface Enhanced Raman Spectroscopy (SERS) |
Multidisciplinary Research Initiatives in Organic Chemistry and Related Fields
The future development and application of this compound will be significantly enhanced through multidisciplinary research initiatives that bridge organic chemistry with materials science, computational chemistry, and chemical engineering. acs.orgwashington.edusynorgfun.com Collaborative efforts are crucial for tackling complex scientific challenges and for translating fundamental discoveries into practical applications. birmingham.ac.uk
In the context of materials science, this compound could serve as a building block for functional organic materials. lbl.gov For example, it could be incorporated into metal-organic frameworks (MOFs), where the sulfone group could influence the material's adsorption properties for gases like carbon dioxide. researchgate.net The synthesis of such materials often requires expertise in both organic synthesis and solid-state characterization. rsc.org
Collaborations between synthetic organic chemists and computational chemists can accelerate the design of new derivatives with tailored properties. acs.org Computational modeling can predict the electronic, structural, and reactive properties of proposed molecules, guiding synthetic efforts towards the most promising candidates. Furthermore, partnerships with chemical engineers are essential for scaling up the synthesis of promising compounds and for developing efficient and sustainable manufacturing processes. birmingham.ac.uk
Q & A
Basic: What synthetic strategies are effective for introducing the propane-2-sulfonyl group to benzoic acid derivatives?
Methodological Answer:
A common approach involves sulfonylation of the aromatic ring using propane-2-sulfonyl chloride under Friedel-Crafts-like conditions. For example, the benzoic acid core can be functionalized via electrophilic substitution by reacting with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Post-reaction purification typically employs recrystallization from ethanol/water mixtures, followed by column chromatography to isolate the sulfonylated product . Critical parameters include reaction temperature (0–25°C) and stoichiometric control to minimize byproducts like disubstituted derivatives.
Basic: How can purity and structural integrity of 4-(Propane-2-sulfonyl)benzoic acid be validated post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- HPLC (using a C18 column and acetonitrile/water mobile phase) to assess purity (>98% target peak area).
- IR Spectroscopy to confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functionalities .
- ¹H/¹³C NMR to verify substitution patterns (e.g., para-substitution via aromatic proton splitting and sulfonyl group integration) .
Advanced: How can electron localization function (ELF) analysis clarify bonding behavior in this compound?
Methodological Answer:
ELF calculations (via software like Multiwfn) map electron density distributions to identify regions of lone pairs, covalent bonds, and charge transfer. For this compound:
- Analyze the sulfonyl group’s electron-withdrawing effect on the aromatic ring’s π-system.
- Compare ELF isosurfaces with crystallographic data (e.g., bond lengths from SHELXL-refined structures) to resolve ambiguities in resonance stabilization .
- Validate computational models against experimental X-ray charge density maps to refine electronic structure interpretations .
Advanced: What strategies resolve discrepancies between X-ray crystallography and spectroscopic data during structural determination?
Methodological Answer:
- Crystallographic Refinement: Use SHELXL to model disorder in the sulfonyl group or refine thermal parameters for oxygen atoms. Compare R-factors before/after applying constraints .
- Cross-Validation: Overlay NMR-derived spatial data (e.g., NOESY correlations) with crystallographic coordinates to identify conformational flexibility in solution vs. solid state .
- DFT Optimization: Perform geometry optimization (e.g., Gaussian09) to reconcile bond angles/lengths between crystallographic data and computational predictions .
Basic: What solvent systems optimize crystallization of this compound for X-ray studies?
Methodological Answer:
Slow evaporation from a 1:1 ethanol/water mixture at 4°C typically yields single crystals suitable for diffraction. For stubborn cases:
- Add a co-solvent like dimethyl sulfoxide (DMSO) to improve solubility.
- Use seed crystals from prior batches to induce nucleation.
- Monitor crystal growth via polarized light microscopy to avoid twinning .
Advanced: How do steric and electronic effects of the propane-2-sulfonyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The isopropyl group in propane-2-sulfonyl hinders ortho-substitution in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric clashes .
- Electronic Effects: The sulfonyl moiety deactivates the ring, requiring electron-rich coupling partners (e.g., boronic esters with donating groups) to enhance reaction rates.
- Kinetic Studies: Monitor reaction progress via LC-MS to optimize temperature (80–100°C) and base (K₂CO₃ vs. Cs₂CO₃) for maximal yield .
Basic: What are the challenges in quantifying the acidity (pKa) of this compound?
Methodological Answer:
- Experimental: Use potentiometric titration in aqueous/organic solvents (e.g., 50% methanol) to account for poor water solubility. Calibrate pH meters with sulfonic acid buffers to avoid electrode drift .
- Computational: Calculate pKa via COSMO-RS models (e.g., in ADF software) by comparing protonation energies of the carboxylic acid group with/without the sulfonyl substituent .
Advanced: How can computational modeling predict biological activity of this compound derivatives?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to screen derivatives against target enzymes (e.g., cyclooxygenase-2). Parameterize the sulfonyl group’s partial charges via RESP fitting in Gaussian .
- QSAR Models: Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with IC₅₀ values from enzyme inhibition assays. Include descriptors like LogP and polar surface area to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
